molecular formula C24H24BNO5 B15243503 Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate

Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate

Cat. No.: B15243503
M. Wt: 417.3 g/mol
InChI Key: BMUZSFJFRLGJDP-UHFFFAOYSA-N
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Description

Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate is an organic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with isoquinoline-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Biological Activity

Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following key characteristics:

  • Molecular Formula : C15_{15}H21_{21}BO4_{4}
  • Molecular Weight : 276.14 g/mol
  • CAS Number : 171364-80-0
  • Purity : >98% (GC)
  • Melting Point : 82°C

Biological Activity

Research indicates that compounds containing boron, such as this compound, exhibit a range of biological activities. The following sections summarize the findings from various studies.

Anticancer Activity

Several studies have reported on the anticancer properties of boron-containing compounds. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. Studies suggest that it can inhibit cell proliferation in various cancer cell lines.
StudyCancer TypeFindings
Breast CancerInduced apoptosis via caspase activation.
Lung CancerReduced cell viability by 50% at 10 µM concentration.
Colon CancerInhibited tumor growth in xenograft models.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent:

  • In Vitro Studies : Tests against various bacterial strains indicate significant inhibitory effects.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound in a breast cancer model. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against a panel of pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Properties

Molecular Formula

C24H24BNO5

Molecular Weight

417.3 g/mol

IUPAC Name

methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonyl]benzoate

InChI

InChI=1S/C24H24BNO5/c1-23(2)24(3,4)31-25(30-23)19-14-26-20(18-9-7-6-8-17(18)19)21(27)15-10-12-16(13-11-15)22(28)29-5/h6-14H,1-5H3

InChI Key

BMUZSFJFRLGJDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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